molecular formula C₁₇H₁₀D₄F₃N₃O₂S B1140425 Celecoxib-d4 CAS No. 544686-20-6

Celecoxib-d4

Cat. No. B1140425
M. Wt: 385.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Celecoxib and its analogs, including Celecoxib-d4, involves complex organic synthesis routes designed to incorporate the deuterium atoms at specific positions within the molecule. A review by Kumar et al. (2013) provides a comprehensive overview of the various synthetic methodologies developed for Celecoxib, highlighting the evolution of cost-effective and high-yield processes. These methods are essential for producing the deuterated version, where precise control over the reaction conditions ensures the incorporation of deuterium atoms without altering the core structure responsible for the drug's pharmacological activity (Kumar, Kaur, Gupta, Gupta, & Sushanth Kumar, 2013).

Scientific Research Applications

  • Alternative Mechanisms in Cancer Prevention : Celecoxib exhibits selective effects on transformed enterocytes, targeting genes and pathways involved in transformation, proposing an alternative mechanism for its cancer-preventive role beyond inhibiting prostaglandin synthesis (Sagiv et al., 2007).

  • Lifespan Extension in C. elegans : Celecoxib extends lifespan and delays age-associated physiological changes in Caenorhabditis elegans, acting on the insulin/IGF-1 signaling cascade independent of COX-2 inhibitory activity (Ching et al., 2011).

  • Antitumor Properties of Derivatives : Dimethyl-celecoxib, a derivative of celecoxib, retains antiproliferative and apoptosis-inducing function without COX-2 inhibitory activity, demonstrating its potential for anticancer therapy (Schönthal, 2006).

  • Celecoxib in Liposome Delivery : The use of celecoxib-loaded liposomes indicates potential applications in drug delivery systems (Moghimipour & Handali, 2012).

  • Celecoxib Analogs for Cancer Treatment : Celecoxib analogs without COX-2 inhibitory function are under preclinical development as novel anticancer drugs, potentially offering safer alternatives for cancer treatment (Schönthal et al., 2008).

  • Inhibition of 5-Lipoxygenase by Celecoxib : Celecoxib inhibits 5-lipoxygenase, a key enzyme in leukotriene biosynthesis, providing a basis for some of its COX-2-independent pharmacological effects (Maier et al., 2008).

  • Celecoxib's Role in Heart Failure Treatment : Celecoxib and its derivative DM-celecoxib inhibit Akt-mediated signal transduction, preventing cardiac remodeling in a mouse model of inherited dilated cardiomyopathy (Fan et al., 2011).

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEKVGVHFLEQIL-YKVCKAMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C)[2H])[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Celecoxib-d4

Citations

For This Compound
13
Citations
P Ptáček, J Klíma, J Macek - Journal of Chromatography B, 2012 - Elsevier
A liquid chromatography–electrospray tandem mass spectrometry method was developed and validated to quantitate celecoxib in human plasma. The assay was based on protein …
Number of citations: 13 www.sciencedirect.com
MM Eswarudu, AL Rao, K Vijay - Journal of Pharmaceutical …, 2022 - pnrjournal.com
… The CLX (99.98%) and AMD (99.96%) standards and the internal standards Celecoxib-D4 and … and working solutions of the internal standard drugsCelecoxib-D4 and Amlodipine-D4. …
Number of citations: 3 www.pnrjournal.com
WK Chang - Int J Bioanal Methods Bioequival Stud, 2015 - academia.edu
… First, blank plasma samples from six independent sources were prepared and analyzed without addition of celecoxib and internal standard (IS, celecoxib-d4). As expected, no …
Number of citations: 2 www.academia.edu
A Mohebati, GL Milne, XK Zhou, AJ Duffield-Lillico… - Cancer prevention …, 2013 - AACR
… Celecoxib was provided by the National Cancer Institute and celecoxib-d4 was obtained from TRC. Zileuton was obtained from Sigma-Aldrich and zileuton-d4 was obtained from Santa …
Number of citations: 22 aacrjournals.org
SI Park, JY Park, MJ Park, SV Yim… - Basic & Clinical …, 2018 - Wiley Online Library
… For celecoxib and the internal standard, celecoxib-d4, the precursor-to-product ion pairs were mass-to-charge ratio (m/z) of 380.093→316.000 and 384.214→320.100, respectively. …
Number of citations: 14 onlinelibrary.wiley.com
CM Naftalin, R Verma, M Gurumurthy, KH Hee, Q Lu… - Scientific reports, 2018 - nature.com
… Analytes were extracted from each sample by protein precipitation using methanol (containing stable isotope-labeled internal standards celecoxib-d4, rifampicin-d3 and pyrazinamide-…
Number of citations: 19 www.nature.com
CD Watkins, KO Winemiller, MA Mora, B Du… - Bulletin of environmental …, 2014 - Springer
Personal care products, pharmaceuticals, and other contaminants of emerging concern (CECs) in domestic wastewater treatment plant (WWTP) effluents can impact aquatic organisms. …
Number of citations: 8 link.springer.com
LM Morrison - 2018 - search.proquest.com
The human impact on surface water is a growing concern and the chemical surveying of contaminants including pharmaceuticals and pesticides is currently lacking. Neonicotinoids in …
Number of citations: 3 search.proquest.com
B Du - 2014 - baylor-ir.tdl.org
Environmental risks of pharmaceuticals and other contaminants of emerging concern (CECs) are not well understood due to relatively limited information on fate, transport, exposure, …
Number of citations: 4 baylor-ir.tdl.org
CS Breed - 2015 - baylor-ir.tdl.org
Contaminants of emerging concern (CECs) in rapidly urbanizing watersheds represent an area of increasing attention. The Soil and Water Assessment Tool (SWAT), has been used for …
Number of citations: 3 baylor-ir.tdl.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.